molecular formula C10H10N2O4 B104757 (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone CAS No. 14842-41-2

(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone

Cat. No. B104757
CAS RN: 14842-41-2
M. Wt: 222.2 g/mol
InChI Key: TXFYQWADOFKHHB-WDSKDSINSA-N
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Description

“(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1’,2’-d]pyrazine-3,5,8,10(2H,5aH)-tetraone” is a chemical compound with the molecular formula C10H14N2O2 . It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one method involves the reaction with 3,4,5-trifluorophenylboronic acid in various solvents for 11 hours under heating conditions . Another method involves the use of methyl dichlorophosphite, triethylamine, and 1-methyl-3-methylimidazol-3-ium dimethyl phosphate in toluene at 145℃ for 1 hour under microwave irradiation . This reaction is stereoselective .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with Grignard reagents in THF to form enantioselectively alcohols with up to 98% ee . The addition of one equivalent of triethylamine yields the opposite enantiomers with up to 97% ee .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 413.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 207.9±15.5 °C . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Antitumor and Antimetastatic Applications

Research has shown that certain derivatives of (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone have potential in antitumor and antimetastatic applications. For example, derivatives of bis(dioxopiperazine), a class of antitumor agents that includes this compound, have shown promising results in the Lewis Lung carcinoma model. Specifically, some derivatives have demonstrated antimetastatic properties, indicating potential applications in cancer treatment (Witiak, Nair, & Schmid, 1985).

Pharmaceutical Intermediates and Heterocyclic Compounds

This compound is also explored for its role as an intermediate in the synthesis of various heterocyclic compounds. Heterocyclic compounds, including pyrazines, are extensively used in pharmaceuticals due to their high biological activity. Such compounds are crucial in the development of new medications and are used in a wide range of applications including as pharmaceutical intermediates, in agrochemicals, and in materials science (Higasio & Shoji, 2001).

Applications in Organic Electronic Devices

Derivatives of (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone are being investigated for their potential in organic electronic devices. These derivatives show promise in applications like solar cells, organic batteries, and redox-flow batteries due to their unique redox behavior. They are also studied for their strong absorption and fluorescence properties, which could be beneficial in electroluminescence devices like lamps or displays (Hagemann, Winsberg, Wild, & Schubert, 2017).

properties

IUPAC Name

(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFYQWADOFKHHB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1C(=O)N3[C@H](C2=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349871
Record name (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone

CAS RN

14842-41-2
Record name (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Reactant of Route 2
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Reactant of Route 3
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Reactant of Route 4
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Reactant of Route 5
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Reactant of Route 6
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone

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